N-(4-fluorobenzyl)-3-(4-methoxy-N-methylphenylsulfonamido)thiophene-2-carboxamide
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Description
N-(4-fluorobenzyl)-3-(4-methoxy-N-methylphenylsulfonamido)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C20H19FN2O4S2 and its molecular weight is 434.5. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is STING (Stimulator of Interferon Genes) . STING is an important immune-associated protein that localizes in the endoplasmic reticulum membrane . It is mainly produced in endothelial cells and immune-derived cells such as macrophages, dendritic cells (DCs), and B cells .
Result of Action
The activation of STING by the compound leads to the production of chemokines (CXCL10 and CCL5), which recruits natural killer (NK) cells and T cells and exerts valid antitumor immunity .
Biological Activity
N-(4-fluorobenzyl)-3-(4-methoxy-N-methylphenylsulfonamido)thiophene-2-carboxamide is a compound of interest due to its potential therapeutic applications, particularly in the fields of oncology and neurology. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure
The compound's structure can be summarized as follows:
- Chemical Formula : C17H18F1N2O3S
- Molecular Weight : 351.40 g/mol
This compound functions primarily through the inhibition of specific biological pathways. Research indicates that this compound may interact with various targets, including:
- TRPM1 Ion Channels : The compound has shown activity against TRPM1 channels, which are implicated in several physiological processes, including pain and temperature sensation .
- Amino Acid Transporters : It has been suggested that the compound may inhibit certain amino acid transporters, which play a crucial role in cancer cell metabolism .
Anticancer Activity
A series of studies have evaluated the anticancer properties of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including A375 (melanoma), SKMEL5 (melanoma), and MALME-3M (melanoma). The half-maximal inhibitory concentration (IC50) values for these cell lines are summarized in Table 1.
Cell Line | IC50 (µM) |
---|---|
A375 | 6.8 |
SKMEL5 | 7.9 |
MALME-3M | 12.6 |
These results indicate that the compound exhibits potent anticancer activity, particularly against melanoma cell lines.
Neuroprotective Effects
In addition to its anticancer properties, this compound has been investigated for its neuroprotective effects. A study utilizing a zebrafish model of epilepsy demonstrated that the compound significantly reduced seizure frequency and improved survival rates by modulating neurotransmitter levels .
Case Studies
- Zebrafish Model Study :
- Cancer Cell Line Study :
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-3-[(4-methoxyphenyl)sulfonyl-methylamino]thiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O4S2/c1-23(29(25,26)17-9-7-16(27-2)8-10-17)18-11-12-28-19(18)20(24)22-13-14-3-5-15(21)6-4-14/h3-12H,13H2,1-2H3,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVCCXZHXIVCSII-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(SC=C1)C(=O)NCC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.